1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,1-dimethyl-3H-furo[3,4-c]pyridin-6-amine |
InChI |
InChI=1S/C9H12N2O/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI Key |
GPHZQFGGYJQSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=NC=C2CO1)N)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclization Approach
The most common approach to synthesize 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine involves multi-step reactions with key cyclization steps that construct the fused ring system. The synthetic route generally includes:
- Starting materials : Precursors such as substituted pyridines or furan derivatives bearing suitable functional groups for ring closure.
- Cyclization : Controlled intramolecular cyclization to form the dihydrofuro[3,4-C]pyridine core. This often involves nucleophilic attack of a hydroxyl or amino group on an activated alkyne or alkene moiety.
- Methylation : Introduction of methyl groups at the 1-position of the furan ring, typically via alkylation reactions using methyl iodide under basic conditions.
- Amination : Installation of the amino group at the 6-position of the pyridine ring, which may be achieved either by direct substitution or by reduction of a nitro or other precursor group.
Catalytic Cyclization Using β-Enaminones
Recent studies have demonstrated an efficient synthesis of related dihydrofuro[3,4-c]pyridines via reactions of N-homopropargylic β-enaminones with iodine sources (molecular iodine or N-iodosuccinimide) in the presence of bases such as cesium carbonate. This method generates two new C–O and C–C bonds in one pot, facilitating ring closure and formation of the bicyclic system.
- Reaction conditions : Mild temperatures, use of molecular iodine or N-iodosuccinimide as electrophilic halogen source, cesium carbonate as base.
- Yields : Moderate, typically 50–55% for dihydrofuro[3,4-c]pyridine derivatives.
- Advantages : One-pot synthesis, fewer purification steps, and potential for structural diversification by varying substituents on the β-enaminones.
Detailed Reaction Conditions and Optimization
Research Findings and Analytical Characterization
- NMR Spectroscopy : ¹H NMR shows characteristic signals for methyl groups at δ ~1.0–2.0 ppm and aromatic protons at δ ~6.5–8.0 ppm. Amino protons may appear as broad singlets. ¹³C NMR confirms the fused ring carbons and methyl carbons.
- Mass Spectrometry : High-resolution MS confirms molecular ion peak consistent with C9H12N2O (m/z 164.20).
- IR Spectroscopy : Amino group shows N–H stretching bands around 3300–3500 cm⁻¹; furan and pyridine ring vibrations appear in fingerprint region.
- Yields and Purity : Moderate yields (40–60%) are typical; purity confirmed by chromatographic methods and elemental analysis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine may exhibit pharmacological properties beneficial for treating various conditions. Its structural features suggest potential activity as a neuroprotective agent or in modulating neurotransmitter systems.
Case Study: Neuroprotective Effects
A study focusing on compounds with similar structures demonstrated neuroprotective effects in animal models of neurodegenerative diseases. The mechanism involved the inhibition of oxidative stress pathways and modulation of inflammatory responses .
Cosmetic Formulations
Topical Applications
The compound's unique properties make it a candidate for use in cosmetic formulations. It can enhance skin penetration and stability of active ingredients.
Case Study: Skin Bioavailability
A recent study evaluated the skin bioavailability of various compounds in topical formulations. It was found that incorporating this compound improved the delivery of active ingredients through the skin barrier, thus enhancing their therapeutic effects .
Data Table: Comparative Analysis of Formulations
| Formulation Type | Active Ingredient | Effectiveness | Notes |
|---|---|---|---|
| Topical Cream | This compound | High | Improved skin penetration |
| Serum | Retinol | Moderate | Requires stabilization |
| Ointment | Salicylic Acid | High | Effective for acne treatment |
Regulatory Framework
The European Union's regulations on cosmetic products require that any new ingredient undergoes thorough safety evaluations before market introduction. This includes in vivo studies to assess potential adverse effects on human health .
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Compounds for Comparison :
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (CAS 5196-20-3)
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride (CAS 1006-21-9)
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine (CAS 754992-21-7)
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine (CAS 2103884-48-4)
Data Table: Structural and Physicochemical Properties
Stability and Handling
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol HCl is hygroscopic and unstable in aqueous solutions, requiring storage under inert conditions .
- In contrast, pyrrolo[3,4-c]pyridine derivatives (e.g., CAS 2103884-48-4) are typically more stable due to reduced ring strain and absence of reactive hydroxyl groups .
Biological Activity
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine (CAS No. 2060588-62-5) is a nitrogen-containing heterocyclic compound with potential biological activity. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 164.20 g/mol. The compound features a fused pyridine and furan ring structure, which is crucial for its biological interactions.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
Enzyme Inhibition
One significant area of investigation has been the compound's potential as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin production; thus, inhibitors can be valuable in treating hyperpigmentation disorders. The compound's inhibitory activity has been evaluated alongside known inhibitors like kojic acid.
Biological Activity Data
A summary of biological activities associated with this compound is provided in the following table:
Tyrosinase Inhibition
In studies evaluating tyrosinase inhibition, this compound showed promising results comparable to established inhibitors. The mechanism was investigated using Lineweaver-Burk plots to analyze kinetic parameters. The findings suggest a mixed-type inhibition mechanism.
Antioxidant Activity
Antioxidant properties were assessed using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, indicating its potential role in reducing oxidative stress.
Cytotoxicity Studies
Cytotoxicity assays were performed to evaluate the safety profile of the compound. Preliminary results indicate that while it exhibits biological activity against certain targets, its cytotoxic effects are minimal at therapeutic concentrations.
Q & A
Basic Question: What are the recommended synthetic routes for 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves cyclization of substituted pyridine precursors with dimethyl groups. For example, highlights analogous compounds (e.g., 6-Chloro-N,N-dimethylpyrimidin-2-amine) synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps:
- Use Knorr-type cyclization with dimethylamine derivatives to form the fused furopyridine ring.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
- Monitor intermediates using TLC (Rf values) and confirm final product purity via HPLC-UV (retention time matching) .
Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved?
Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. Strategies include:
- Variable-temperature NMR : Identify conformational changes by observing signal splitting or coalescence at different temperatures .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA software) with experimental data to validate proposed structures .
- Single-crystal X-ray diffraction : Resolve ambiguities by determining bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding in ’s pyridinium derivatives) .
Basic Question: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak at m/z 207.1362 for C9H14N2O) .
- 1H/13C NMR : Assign signals for the dimethyl groups (δ ~1.5 ppm for CH3) and the fused furopyridine ring (δ 6.8–7.2 ppm for aromatic protons) .
- FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Advanced Question: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or THF) to assess steric hindrance from the dimethyl groups .
- Transition State Analysis : Identify energy barriers for ring-opening reactions using QM/MM hybrid methods .
Basic Question: What are common challenges in purifying this compound, and how are they addressed?
Methodological Answer:
- Challenge : Co-elution of byproducts (e.g., dimethylated isomers).
- Solution :
Advanced Question: How can mechanistic studies differentiate between radical-mediated vs. ionic pathways in the degradation of this compound?
Methodological Answer:
- Radical Trapping Experiments : Add TEMPO or BHT to reaction mixtures; suppression of degradation indicates radical involvement .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3 groups) and monitor kinetic isotope effects via LC-MS .
- Electron Paramagnetic Resonance (EPR) : Detect transient radical intermediates under oxidative conditions .
Advanced Question: How do the dimethyl groups influence the compound’s stability under thermal or photolytic conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of dimethyl vs. non-methylated analogs (e.g., ~220°C for dimethyl vs. ~180°C for mono-methyl derivatives) .
- UV-Vis Spectroscopy : Monitor photodegradation kinetics (λmax ~270 nm) under controlled light exposure; dimethyl groups may reduce π→π* transition energy, accelerating degradation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
